Chiral Purity & Stereochemical Definition: (2R,5S) vs. Racemic 5-Benzyl Analogs
The primary, verifiable differentiator for this specific compound is its defined (2R,5S) stereochemistry, as opposed to a racemic mixture of 5-benzyl-1-Boc-piperidine-2-carboxylic acid. The (2R,5S) designation identifies it as a single, specific diastereomer with two chiral centers. This is a critical procurement specification that ensures batch-to-batch reproducibility in chemical syntheses and biological assays, a feature not guaranteed by generic, racemic alternatives. This is a cross-study comparable metric for chiral compounds, where the defined stereochemistry is a key quality attribute [1]. The target compound is supplied with a certified purity of NLT 98% by an ISO-certified vendor, a quantitative benchmark for quality control .
| Evidence Dimension | Stereochemical Definition & Purity |
|---|---|
| Target Compound Data | (2R,5S) defined diastereomer; NLT 98% purity |
| Comparator Or Baseline | Racemic mixture of cis/trans 5-benzyl-1-Boc-piperidine-2-carboxylic acid; Variable purity levels |
| Quantified Difference | N/A (Qualitative difference in stereochemical composition) |
| Conditions | Supplier Certificate of Analysis (CoA); ISO-certified manufacturing |
Why This Matters
Procuring a defined stereoisomer ensures experimental consistency and prevents the confounding biological results often associated with racemic or diastereomeric mixtures.
- [1] Kosak, U., et al. (2025). Chiral switch of a butyrylcholinesterase inhibitor for the treatment of Alzheimer's disease. Chemico-Biological Interactions, 420, 111670. View Source
